5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine
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Overview
Description
The compound “5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a methoxybenzothiazole group, and an oxadiazole group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecule’s structure includes a benzothiazole ring, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis
The compound could potentially participate in various chemical reactions due to its functional groups. For example, the benzothiazole moiety has been used as a chemosensor for the rapid and selective detection of mercury(II) ions in water .Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have synthesized derivatives of 1,3,4-oxadiazole, including compounds with the 5-(2-chlorophenyl) moiety, for their potential antimicrobial properties. A study by Bektaş et al. (2007) on the synthesis of novel 1,2,4-triazole derivatives, including steps involving oxadiazole derivatives, revealed compounds with moderate to good antimicrobial activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer and Antiangiogenic Effects
Compounds containing the 1,3,4-oxadiazole moiety have been evaluated for their anticancer properties. Yakantham et al. (2019) synthesized derivatives of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine and tested them against various human cancer cell lines, demonstrating moderate to good anticancer activity (Yakantham, Sreenivasulu, & Raju, 2019).
Nematocidal Activity
Derivatives of 1,2,4-oxadiazole have been synthesized and tested for their nematocidal activity. Liu et al. (2022) discovered compounds with promising nematocidal activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for the development of new nematicides (Liu, Wang, Zhou, & Gan, 2022).
Antiviral Activity
The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and their evaluation for antiviral activity revealed compounds with specific anti-tobacco mosaic virus activity (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Environmental Applications
The environmental-friendly fabrication of tertiary amine-functionalized adsorption resins, including those derived from oxadiazole compounds, highlights their utility in removing harmful substances like benzophenone-4 from water, showcasing an innovative approach to cleaner production and pollution mitigation (Zhou, Yang, Li, Yang, Yang, Yang, Tian, Zhang, & Tao, 2018).
Mechanism of Action
Target of Action
The compound “5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine” primarily targets the human BLT1 and BLT2 receptors . These receptors are overexpressed in CHO cells and play a crucial role in calcium mobilization .
Mode of Action
The interaction of “this compound” with its targets results in a strong inhibition of calcium mobilization in the cells . This inhibition is a result of the compound’s ability to bind to the BLT1 and BLT2 receptors, thereby affecting their function .
Biochemical Pathways
The compound “this compound” affects the leukotriene B4 pathway . Leukotriene B4 is a potent inflammatory mediator, and its inhibition can lead to a decrease in inflammation and other downstream effects .
Pharmacokinetics
The compound’s strong inhibition of calcium mobilization suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of “this compound” include a significant reduction in calcium mobilization in cells overexpressing human BLT1 and BLT2 receptors . This leads to a decrease in inflammation and other downstream effects .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by environmental factors such as solvent polarity . For instance, the excited state intramolecular proton transfer (ESIPT) reaction of related compounds is gradually inhibited by increasing solvent polarity . This suggests that the compound’s action could also be affected by similar environmental factors.
Properties
IUPAC Name |
5-(2-chlorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2S/c1-22-11-7-4-8-12-13(11)18-16(24-12)19-15-21-20-14(23-15)9-5-2-3-6-10(9)17/h2-8H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWSXISXTZNXPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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